molecular formula C23H12N2O2 B14223308 2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-55-0

2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14223308
CAS No.: 823227-55-0
M. Wt: 348.4 g/mol
InChI Key: YILOXNMIVNGGPH-UHFFFAOYSA-N
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Description

2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the use of electrophilic aromatic substitution reactions to introduce the nitrophenyl and ethynyl groups onto the benzene ring . The reaction conditions often require the presence of strong electrophiles and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and strong acids (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile: Characterized by its unique combination of nitrophenyl and ethynyl groups.

    3-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile: Similar structure but with different positioning of the ethynyl groups.

    4-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile: Another variant with different positioning of functional groups.

Uniqueness

This compound stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

823227-55-0

Molecular Formula

C23H12N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-[2-[2-(3-nitrophenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C23H12N2O2/c24-17-22-10-4-3-9-21(22)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-23(16-18)25(26)27/h1-11,16H

InChI Key

YILOXNMIVNGGPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)[N+](=O)[O-])C#CC3=CC=CC=C3C#N

Origin of Product

United States

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